molecular formula C14H18O2 B7895956 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one

4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one

Cat. No. B7895956
M. Wt: 218.29 g/mol
InChI Key: NMRRLIHKRCVLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrocatalytic Hydrogenation

    4-(4-Methoxyphenyl)buten-2-one has been studied for its electrocatalytic hydrogenation at a nickel cathode in aqueous ethanol containing sulphuric acid. This process also applies to hydrogenation of 4-(4-methoxy-2,3,6-trimethylphenyl)buten-2-one, demonstrating its potential in electrochemical applications (Bryan & Grimshaw, 1997).

  • Synthesis of Etretinate

    A key application of this compound is in the synthesis of etretinate, a potent antipsoriatic drug. The compound serves as a valuable synthon in the drug's production (Ashok & Rao, 1993).

  • Synthesis of Heterocycles

    It is used as a three-carbon synthon for efficient regiospecific synthesis of various five and six-membered heterocycles with masked or unmasked aldehyde functionality. This includes the production of compounds like pyrazole, isoxazole, pyrimidines, and others (Mahata et al., 2003).

  • Catalytic Activities

    The compound has been investigated for its role in catalytic reactions, such as the conjugate addition of methanol to form 4-methoxy-butan-2-one, showing its significance in chemical synthesis (Kabashima, Katou, & Hattori, 2001).

  • Photoisomerization Studies

    In the field of photochemistry, it has been utilized in studies involving the photoisomerization of compounds structurally similar to retinoic acid, highlighting its utility in understanding photoreactions (Englert, Weber, & Klaus, 1978).

  • Pharmaceutical Synthesis

    This compound is also involved in the scalable synthesis of pharmaceuticals like nabumetone and aroma compounds, through continuous flow strategies (Viviano et al., 2011).

  • Nucleophilic Substitution and Elimination Reactions

    It has been used to study the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, contributing to the understanding of organic reaction mechanisms (Toteva & Richard, 1996).

  • Agricultural Applications

    Its derivatives have been synthesized and evaluated as fruit fly attractants, indicating its potential use in agriculture and pest control (Prabawati et al., 2018).

properties

IUPAC Name

4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRLIHKRCVLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 762509

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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